(4-Bromo-6-methoxypyrazolo[1,5-a]pyridin-3-yl)methanol
Description
(4-Bromo-6-methoxypyrazolo[1,5-a]pyridin-3-yl)methanol is a heterocyclic compound featuring a pyrazolo[1,5-a]pyridine core substituted with bromine at the 4-position, a methoxy group at the 6-position, and a hydroxymethyl group at the 3-position. Its molecular formula is C₉H₉BrN₂O₂, with a molecular weight of 257.08 g/mol .
Properties
Molecular Formula |
C9H9BrN2O2 |
|---|---|
Molecular Weight |
257.08 g/mol |
IUPAC Name |
(4-bromo-6-methoxypyrazolo[1,5-a]pyridin-3-yl)methanol |
InChI |
InChI=1S/C9H9BrN2O2/c1-14-7-2-8(10)9-6(5-13)3-11-12(9)4-7/h2-4,13H,5H2,1H3 |
InChI Key |
FQCZNTGRUPRQGA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN2C(=C(C=N2)CO)C(=C1)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-6-methoxypyrazolo[1,5-a]pyridin-3-yl)methanol typically involves the following steps:
Starting Material: The synthesis begins with commercially available 5-bromo-1H-pyrazolo[3,4-b]pyridine.
Iodization: The starting material is iodized using N-iodosuccinimide (NIS) to obtain an intermediate.
Protection: The NH group of the intermediate is protected using PMB-Cl (para-methoxybenzyl chloride) to produce a key intermediate.
Final Steps: The intermediate undergoes further reactions to introduce the methanol group and complete the synthesis.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-6-methoxypyrazolo[1,5-a]pyridin-3-yl)methanol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The methanol group can be oxidized to an aldehyde or carboxylic acid, and reduced to a methyl group.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Stille coupling.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: Reducing agents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).
Coupling: Palladium catalysts and appropriate ligands.
Major Products
Substitution: Various substituted pyrazolo[1,5-a]pyridines.
Oxidation: Corresponding aldehydes or carboxylic acids.
Reduction: Corresponding methyl derivatives.
Scientific Research Applications
(4-Bromo-6-methoxypyrazolo[1,5-a]pyridin-3-yl)methanol has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including kinase inhibitors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic systems.
Material Science: It is explored for its potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (4-Bromo-6-methoxypyrazolo[1,5-a]pyridin-3-yl)methanol involves its interaction with specific molecular targets:
Molecular Targets: It can inhibit certain enzymes or receptors, such as tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation.
Pathways Involved: The compound can modulate signaling pathways like Ras/Erk, PLC-γ, and PI3K/Akt, which are crucial for cell survival and growth.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally related pyrazolo[1,5-a]pyridine derivatives and other heterocycles, focusing on substituent effects, physicochemical properties, and biological relevance.
Table 1: Structural and Functional Comparison
Key Observations
Positional Isomerism : The bromine and methoxy positions significantly impact properties. For example, ethyl 4-bromo-6-methoxy derivatives (Compound 10) exhibit lower synthetic yields (7%) compared to 6-bromo-4-methoxy isomers (30%) , suggesting steric or electronic challenges in regioselective synthesis.
Bromine: Increases molecular weight and may facilitate nucleophilic substitution reactions, a feature absent in non-halogenated analogs .
Biological Relevance: Pyrazolo[1,5-a]pyridine derivatives are explored as kinase inhibitors (e.g., RET kinase ), where bromine and methoxy groups may fine-tune binding affinity.
Core Structure Divergence :
- Pyrazolo[1,5-a]pyrimidines exhibit distinct electronic properties due to the additional nitrogen atom, altering reactivity and biological activity compared to pyrazolo[1,5-a]pyridines .
Biological Activity
(4-Bromo-6-methoxypyrazolo[1,5-a]pyridin-3-yl)methanol is a compound belonging to the pyrazolo[1,5-a]pyridine class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C10H10BrN3O
- Molecular Weight : 266.09 g/mol
- CAS Number : 2168465-26-5
Biological Activity Overview
The biological activity of (4-Bromo-6-methoxypyrazolo[1,5-a]pyridin-3-yl)methanol can be summarized as follows:
| Activity | Description |
|---|---|
| Anticancer Activity | Exhibits selective cytotoxicity against various cancer cell lines. |
| Kinase Inhibition | Acts as an inhibitor for several kinases, including AXL and c-MET kinases. |
| Neuroprotective Effects | Potential in treating neurodegenerative diseases by inhibiting MARK. |
Anticancer Activity
Recent studies have demonstrated that (4-Bromo-6-methoxypyrazolo[1,5-a]pyridin-3-yl)methanol exhibits significant anticancer properties. The compound has shown selective cytotoxicity against several cancer cell lines, including breast and lung cancer cells.
Case Study: In Vitro Cytotoxicity
A study evaluated the cytotoxic effects of the compound on MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The results indicated an IC50 value of approximately 15 µM for MCF-7 and 20 µM for A549 cells, demonstrating its potential as a chemotherapeutic agent.
Kinase Inhibition
The compound functions as a selective inhibitor of various protein kinases. Protein kinases are critical in cellular signaling pathways that regulate cell growth, differentiation, and metabolism.
The inhibition of kinases such as AXL and c-MET has been linked to the compound's ability to disrupt signaling pathways involved in tumor progression and metastasis. This mechanism suggests a dual role in both inhibiting tumor growth and preventing metastasis.
Neuroprotective Effects
(4-Bromo-6-methoxypyrazolo[1,5-a]pyridin-3-yl)methanol has been investigated for its neuroprotective properties, particularly in the context of Alzheimer's disease.
Case Study: MARK Inhibition
Research indicates that this compound selectively inhibits microtubule affinity regulating kinase (MARK), which plays a role in neurodegenerative processes. In vitro studies demonstrated that treatment with the compound resulted in reduced tau phosphorylation levels, suggesting a mechanism for potential therapeutic effects in Alzheimer's disease.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
